![molecular formula C28H21Cl2N3O4 B289259 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide](/img/structure/B289259.png)
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide, also known as DCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCB is a synthetic compound that belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cancer cell growth and inflammation. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties. Additionally, 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been found to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide. One area of interest is its potential use in cancer therapy. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to have potent anti-cancer properties, and further research could explore its potential as a cancer treatment. Another area of interest is its anti-inflammatory properties. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide could be explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could explore the mechanism of action of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide involves a multi-step process that includes the reaction of 2,4-dichloroaniline with 2-nitrobenzoyl chloride to form 2,4-dichloro-N-(2-nitrobenzoyl)aniline. This intermediate is then reacted with 2-methoxyaniline in the presence of sodium hydride to form the final product, 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide. The synthesis of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further scientific research.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and anti-cancer properties. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C28H21Cl2N3O4 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H21Cl2N3O4/c1-37-25-13-7-6-12-24(25)33-28(36)20-9-3-5-11-23(20)32-27(35)19-8-2-4-10-22(19)31-26(34)18-15-14-17(29)16-21(18)30/h2-16H,1H3,(H,31,34)(H,32,35)(H,33,36) |
Clé InChI |
LAKYYUOEUFAGDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

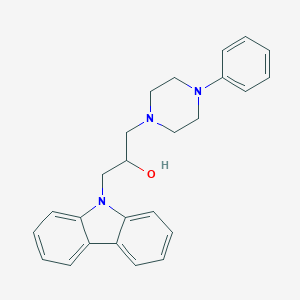
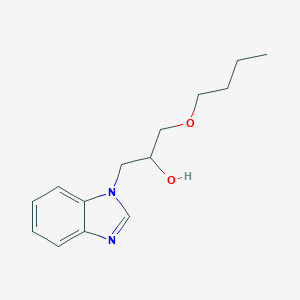
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)

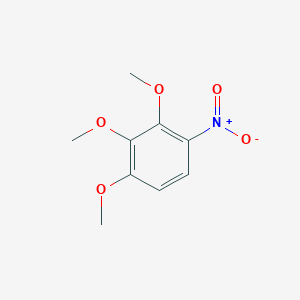
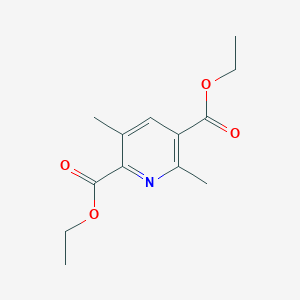
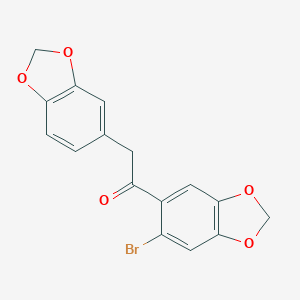

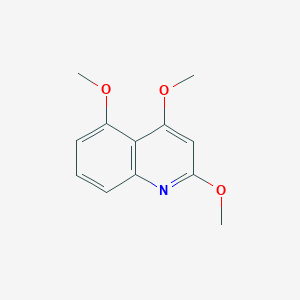
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)